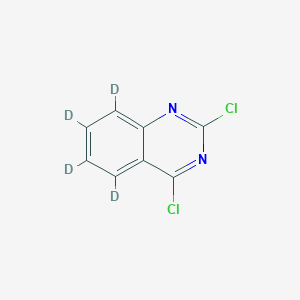
2,4-Dichloroquinazoline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloroquinazoline-d4 is a deuterated derivative of 2,4-dichloroquinazoline, a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds consisting of two fused six-membered aromatic rings. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloroquinazoline-d4 typically involves the following steps:
Synthesis of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in water as a solvent at a temperature range of 20 to 100°C and a pH of 9 to 12 to generate 2,4-quinazoline diones
Chlorination Reaction: The 2,4-quinazoline diones undergo a chlorination reaction with a chlorinating agent in the presence of a fatty amine as a solvent to produce 2,4-dichloroquinazoline
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloroquinazoline-d4 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, although specific conditions and reagents vary.
Common Reagents and Conditions
Chlorinating Agents: Used in the chlorination step to introduce chlorine atoms.
N-substituted Cyclic Amines: React with this compound to form substituted quinazolines.
Major Products
2-amino-4-chloroquinazolines: Formed from substitution reactions with cyclic amines.
Aplicaciones Científicas De Investigación
2,4-Dichloroquinazoline-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives.
Biology: Studied for its interactions with biological molecules and potential as a pharmacological agent.
Medicine: Investigated for its anti-angiogenesis activities and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloroquinazoline-d4 involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit topoisomerase II (Topo II), an enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA processes, inducing apoptosis in cancer cells . The compound also exhibits DNA intercalation properties, which further contribute to its cytotoxic effects .
Comparación Con Compuestos Similares
2,4-Dichloroquinazoline-d4 can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: The non-deuterated form, which shares similar chemical properties but lacks the deuterium atoms.
1,2,4-triazolo[4,3-c]quinazolines: These compounds also exhibit DNA intercalation and Topo II inhibition but have different structural features and biological activities.
The uniqueness of this compound lies in its deuterated nature, which allows for detailed mechanistic studies and provides insights into the behavior of its non-deuterated counterpart.
Propiedades
Fórmula molecular |
C8H4Cl2N2 |
|---|---|
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
2,4-dichloro-5,6,7,8-tetradeuterioquinazoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H/i1D,2D,3D,4D |
Clave InChI |
TUQSVSYUEBNNKQ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=NC(=N2)Cl)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
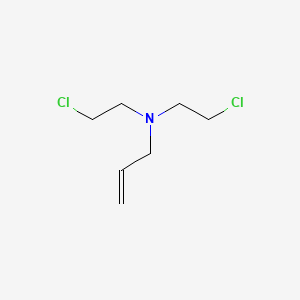
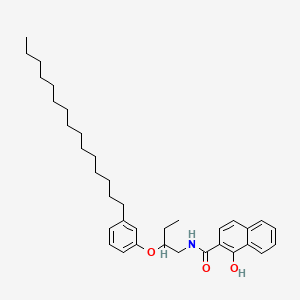
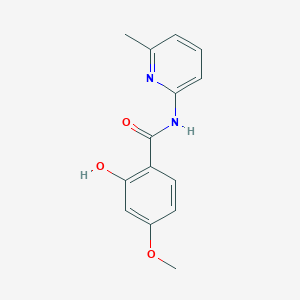
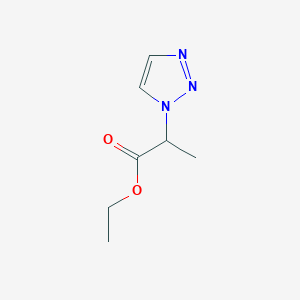
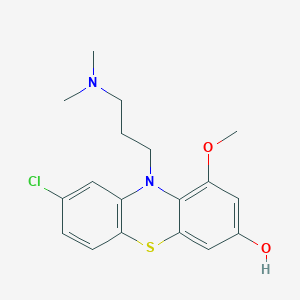
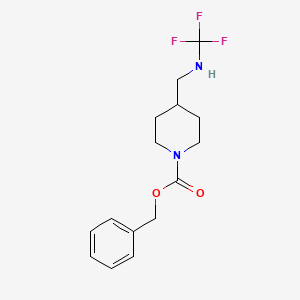
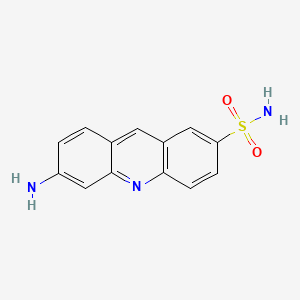
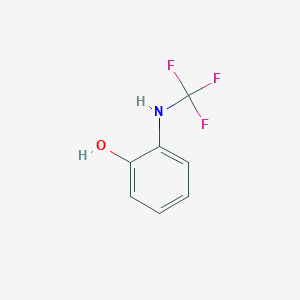
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
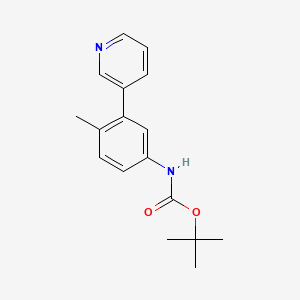
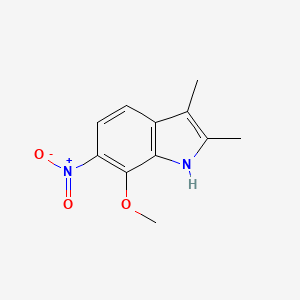
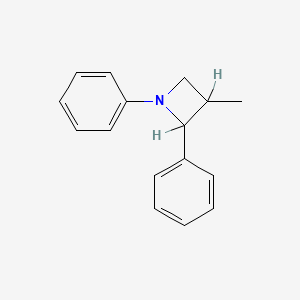
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
